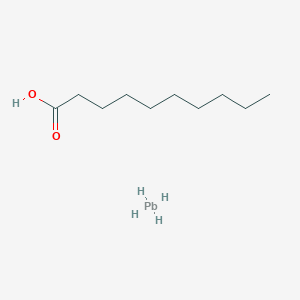
Lead(2+) decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+) decanoate, also known as lead(II) decanoate, is a lead salt of decanoic acid. It belongs to the class of lead carboxylates, which are compounds formed by the reaction of lead with carboxylic acids. This compound is a long-chain lead carboxylate and is of significant interest due to its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: Lead(2+) decanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with decanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The general reaction is as follows:
PbO+2C10H20O2→Pb(C10H19O2)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) oxide with decanoic acid in large reactors. The reaction mixture is heated to facilitate the formation of the lead carboxylate. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Types of Reactions:
Thermal Decomposition: this compound undergoes thermal decomposition when heated, resulting in the formation of lead oxide and various organic compounds such as ketones, alkanes, and alkenes.
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the decanoate group is replaced by other ligands.
Common Reagents and Conditions:
Thermal Decomposition: Typically conducted at temperatures ranging from 520 to 720 K using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.
Major Products Formed:
Thermal Decomposition: Major products include lead oxide, nonadecan-10-one, lower ketones, alkanes, alkenes, carbon dioxide, and carbon monoxide.
Oxidation: Lead(IV) compounds.
Substitution: Lead compounds with different ligands.
科学研究应用
Chemistry
Lead(2+) decanoate is utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are important for gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes. The ability of this compound to form extended structures with carboxylate ligands makes it an ideal candidate for such applications.
Biological Studies
This compound has been investigated for its role in biological systems as a source of lead ions for studying lead toxicity. Research has shown that lead exposure can disrupt essential metal homeostasis in organisms, affecting calcium, magnesium, and zinc levels . Understanding these interactions helps in assessing the risks associated with lead exposure and developing mitigation strategies.
Medical Applications
This compound has potential applications in the field of radiopharmaceuticals. Its properties allow it to be explored for imaging and therapeutic purposes, particularly in targeting specific tissues or tumors. The unique characteristics of this compound may enhance the efficacy of radiopharmaceuticals by improving localization and reducing side effects.
Industrial Uses
In industry, this compound serves as a stabilizer in the production of polyvinyl chloride (PVC). It helps enhance the thermal stability and processing characteristics of PVC products. Additionally, it is used as a lubricant in various manufacturing processes due to its favorable frictional properties.
Case Study 1: Corrosion Inhibition
A study examined the use of sodium decanoate as a corrosion inhibitor for lead artifacts exposed to atmospheric conditions. The findings indicated that sodium decanoate effectively reduced corrosion rates, highlighting the potential for using related compounds like this compound in protective applications for lead materials .
Case Study 2: Art Conservation
Investigations into the deterioration of oil paintings have identified lead soaps, including this compound, as significant contributors to artwork degradation. Understanding the formation and structure of these soaps is crucial for developing conservation strategies that preserve historical artworks .
作用机制
Lead(2+) decanoate can be compared with other lead carboxylates such as lead(II) acetate, lead(II) hexanoate, and lead(II) octanoate. These compounds share similar properties but differ in their chain lengths and specific applications. This compound is unique due to its longer carbon chain, which imparts different solubility and reactivity characteristics compared to shorter-chain lead carboxylates .
相似化合物的比较
- Lead(II) acetate
- Lead(II) hexanoate
- Lead(II) octanoate
- Lead(II) nonanoate
Lead(2+) decanoate stands out due to its specific applications in industrial and research settings, particularly in the synthesis of metal-organic frameworks and its use as a stabilizer in PVC production.
化学反应分析
Thermal Decomposition Pathways
Lead(II) decanoate undergoes thermal decomposition between 520–720 K, producing gaseous hydrocarbons and leaving solid residues. Key findings from thermogravimetric (TG) and differential thermal analysis (DTA) studies include:
-
Mechanism : Decomposition follows a diffusion-controlled rate process, validated by kinetic analyses using Coates-Redfern, Freeman-Carroll, and Anderson-Freeman methods .
-
Activation Energy : Ranges from 85–110 kJ/mol, depending on the analytical method .
-
Products :
Table 1: Kinetic Parameters for Thermal Decomposition
| Method | Activation Energy (kJ/mol) | Rate-Control Mechanism |
|---|---|---|
| Coates-Redfern | 92 ± 5 | Diffusion |
| Freeman-Carroll | 105 ± 7 | Diffusion |
| Anderson-Freeman | 88 ± 4 | Diffusion |
Dissociation in Aqueous Solutions
Lead(II) decanoate exhibits low solubility in water, dissociating into lead ions and decanoate anions. Experimental solubility data includes:
Table 2: Solubility Comparison of Lead Carboxylates
| Compound | Ksp (25°C) | Solubility (mg Pb²⁺/L) |
|---|---|---|
| Lead decanoate | 8.51 × 10⁻⁹ | 1.34 |
| Lead octanoate | 1.58 × 10⁻⁷ | 36.05 |
| Lead laurate | 5.01 × 10⁻¹⁰ | 1.77 |
Reaction with Environmental Factors
属性
CAS 编号 |
15773-52-1 |
|---|---|
分子式 |
C20H38O4Pb |
分子量 |
550 g/mol |
IUPAC 名称 |
decanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
KBHNIKDUMLKTIJ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC(=O)O.[PbH4] |
规范 SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |
Key on ui other cas no. |
15773-52-1 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















